BenchChemオンラインストアへようこそ!

6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

Quinolinone SAR Molecular properties Chemical libraries

6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one (CAS 381170-31-6) is a synthetic quinolin-2(1H)-one derivative featuring a bromine atom at the 6-position, a phenyl substituent at the 4-position, and a piperidine ring directly attached at the 3-position. This compound (molecular formula C20H19BrN2O, MW 383.3 g/mol) is primarily offered as a research chemical with a typical purity of ≥95%.

Molecular Formula C20H19BrN2O
Molecular Weight 383.289
CAS No. 381170-31-6
Cat. No. B2471592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one
CAS381170-31-6
Molecular FormulaC20H19BrN2O
Molecular Weight383.289
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
InChIInChI=1S/C20H19BrN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24)
InChIKeyBCCSQAHCNALBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one (CAS 381170-31-6): Core Properties and Sourcing Profile


6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one (CAS 381170-31-6) is a synthetic quinolin-2(1H)-one derivative featuring a bromine atom at the 6-position, a phenyl substituent at the 4-position, and a piperidine ring directly attached at the 3-position [1]. This compound (molecular formula C20H19BrN2O, MW 383.3 g/mol) is primarily offered as a research chemical with a typical purity of ≥95% . It belongs to a broader class of quinolinone scaffolds investigated as allosteric Akt inhibitors, where the 4-phenylquinolin-2(1H)-one core has been identified as an exquisitely selective Akt inhibitor (IC50 = 6 µM) that operates through a unique PH-domain-directed mechanism rather than ATP-site binding [2].

Why 6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one Cannot Be Freely Swapped with Other Quinolinone Analogs


Quinolin-2(1H)-one derivatives are not functionally interchangeable because minor substitution changes can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. Within the allosteric Akt inhibitor series, the 4-phenylquinolin-2(1H)-one scaffold achieves kinase selectivity by binding the PH domain rather than the conserved ATP pocket; even subtle modifications to the core can disrupt this non-canonical interaction [1]. The 6-bromo and 3-piperidinyl substituents present in this compound introduce distinct steric and electronic features that may modulate binding affinity, cellular permeability (cLogP ~4.4), and metabolic stability relative to unsubstituted or alternatively substituted analogs. Generic substitution without head-to-head comparative data risks selecting a compound with undetermined target engagement and selectivity profiles. The quantitative evidence below delineates the specific structural and physicochemical differentiators that inform scientifically grounded procurement decisions.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one


Molecular Weight and Heavy Atom Count Compared to Unsubstituted Core Scaffold

The introduction of a bromine atom at the 6-position and a piperidine ring at the 3-position increases the molecular weight of the quinolin-2(1H)-one core by 83.1 g/mol (from 300.2 to 383.3 g/mol) and adds 8 heavy atoms, producing a tangible increase in polar surface area and hydrogen-bond acceptor count that alters both physicochemical and target-binding profiles relative to the parent 4-phenylquinolin-2(1H)-one [1].

Quinolinone SAR Molecular properties Chemical libraries

Halogen Substitution at Position 6: Bromine vs. Chlorine and Unsubstituted Analogs

The 6-bromo substituent confers a distinct combination of van der Waals radius (1.85 Å), polarizability, and leaving-group potential compared to the 6-chloro (1.75 Å) and 6-unsubstituted analogs. In the quinolinone Akt inhibitor series, the 6-position tolerates halogen substitution that can fill a hydrophobic sub-pocket adjacent to the PH domain interface, but quantitative affinity data for this specific compound are not publicly available [1][2]. The bromine atom also provides a synthetic handle for further derivatization via cross-coupling reactions.

Halogen bonding Quinolinone SAR Kinase inhibitor design

Piperidine Ring at Position 3: Direct Attachment vs. Methyl-Linked Analogs

The direct attachment of the piperidine ring to the 3-position of the quinolinone core creates a C-N bond that restricts rotational freedom and presents the piperidine nitrogen in a fixed orientation relative to the scaffold. By contrast, the methyl-linked analog 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one inserts a flexible methylene spacer that decouples the piperidine's conformational dynamics from the core . This structural distinction directly impacts the spatial presentation of the basic amine, a critical determinant for hydrogen-bonding interactions with acidic residues in target binding sites.

Piperidine SAR Quinolinone conformation Basic amine modification

Lipophilicity (XLogP3) Relative to Des-Bromo and Alternative N-Substituted Analogs

The computed XLogP3 of 4.4 for this compound reflects the combined contributions of the bromine atom, the phenyl ring, and the piperidine substituent [1]. This value positions the compound in the upper range of typical drug-like lipophilicity (Rule of 5 threshold: XLogP <5) and is elevated relative to the des-bromo parent 4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one, for which a higher logP is expected, and significantly higher than the more polar N-methylquinolin-2(1H)-one scaffold fragments [2]. Elevated lipophilicity can enhance membrane permeability but may also increase nonspecific protein binding and metabolic clearance.

Lipophilicity Drug-likeness Quinolinone ADME

Allosteric Akt Inhibition Potency: Class-Level Evidence from the Parent Scaffold

The parent scaffold 4-phenylquinolin-2(1H)-one has been characterized as a highly specific allosteric Akt inhibitor with an IC50 of 6 µM for Akt kinase activity and no detectable binding to the ATP-binding sites of over 380 human kinases, including Akt itself [1]. This compound inhibited Akt phosphorylation at both T308 and S473 without affecting upstream kinases PI3K, PDK1, mTORC2, or closely related AGC kinases (SGK1, PKA, PKC). While no direct bioactivity data exist for the 6-bromo-4-phenyl-3-(piperidin-1-yl) derivative, the retained 4-phenylquinolin-2(1H)-one core suggests potential conservation of the allosteric PH-domain-binding mechanism. The 6-bromo and 3-piperidinyl substitutions may modulate potency and selectivity relative to the parent.

Akt inhibition Allosteric modulator Cancer therapeutics

Limitation Statement: Current Evidence Ceiling

No primary research paper, patent, or authoritative database was identified that reports direct, quantitative bioactivity data (IC50, Ki, EC50) for 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one against any specific biological target in head-to-head comparison with a structurally defined analog [1]. The compound's PubChem record contains no bioassay results, and no ChEMBL or BindingDB entry was found for this exact structure. Users should interpret the class-level inferences above as hypothesis-generating only and verify target engagement empirically. This compound's procurement value derives primarily from its structural novelty as a 6-bromo-3-piperidinyl-quinolinone building block rather than from validated target potency data.

Data transparency Research gap Procurement caveat

Recommended Research and Industrial Use Cases for 6-Bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one


Structure-Activity Relationship (SAR) Expansion of Allosteric Akt PH-Domain Inhibitors

The parent 4-phenylquinolin-2(1H)-one scaffold is a validated allosteric Akt inhibitor with a unique PH-domain-binding mechanism [1]. This 6-bromo-3-piperidinyl derivative provides an entry point for SAR studies exploring the impact of C6 halogen substitution and C3 basic amine incorporation on allosteric potency and kinase selectivity. Its higher lipophilicity (XLogP3 = 4.4) relative to fragment-like quinolinones makes it suitable for evaluating permeability-driven differences in cellular target engagement [2].

Chemical Probe Development for PH Domain-Mediated Protein-Protein Interactions

The demonstrated interaction of the quinolin-2(1H)-one scaffold with the Akt PH domain, which blocks PIP3-dependent membrane recruitment and subsequent phosphorylation, provides a conceptual framework for using this compound in PH-domain chemical probe campaigns [1]. The bromine atom offers an additional synthetic handle for bioconjugation or radiolabeling, enabling pull-down experiments and target-engagement assays.

Medicinal Chemistry Building Block for Cross-Coupling Diversification

The aryl bromide at the 6-position serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This enables rapid diversification of the quinolinone core for library synthesis. Combinatorial modification at both the 6-bromo position and the piperidine nitrogen could generate focused libraries targeting PH-domain-containing proteins beyond Akt [1][2].

Comparative Negative Control in Quinolinone Mechanism-of-Action Studies

Where direct bioactivity data are eventually generated, this compound's constrained piperidine presentation and bromine substitution profile make it an informative comparator for differentiating steric vs. electronic contributions to target binding. Its structural distinction from the methyl-linked analog and des-bromo derivatives provides a multi-dimensional matrix for dissecting pharmacophoric requirements [1].

Quote Request

Request a Quote for 6-bromo-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.